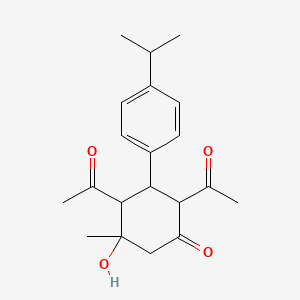
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, also known as FL-41, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FL-41 belongs to the class of cyclopropane carboxamide derivatives and is known to possess unique properties that make it a promising candidate for various scientific applications.
Wirkmechanismus
The exact mechanism of action of N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is not fully understood. However, it is believed to work by blocking certain types of light that are known to trigger migraines and cause photophobia. N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is thought to selectively absorb light in the 480-520 nm range, which is known to be particularly problematic for individuals with light sensitivity.
Biochemical and physiological effects:
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to have minimal toxicity and is generally well-tolerated by individuals. In addition to its potential therapeutic applications, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has also been investigated for its potential use in basic research. N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to have some antioxidant and anti-inflammatory properties, which may make it useful in studying various disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is its unique optical properties, which make it a useful tool for studying light sensitivity and related conditions. However, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is relatively expensive and may not be readily available in all research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide. One area of interest is its potential use in treating other conditions characterized by abnormal light sensitivity, such as certain types of epilepsy. Additionally, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide may have applications in the field of optometry, where it could be used to treat conditions such as dry eye syndrome. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, which may help to identify additional therapeutic applications for this promising compound.
In conclusion, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, or N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, is a promising compound that has gained significant attention in scientific research due to its unique properties and potential therapeutic applications. While more research is needed to fully understand its properties and potential applications, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide represents a promising area of research for scientists interested in studying light sensitivity and related conditions.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide involves the reaction of 2,2-bis(3-methylphenyl)cyclopropanecarboxylic acid with 2-fluoroaniline in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as ophthalmology, neurology, and psychiatry. In ophthalmology, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to reduce the sensitivity to light in individuals with photophobia, a condition characterized by an abnormal sensitivity to light. N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has also been investigated for its potential use in treating migraines, as it has been shown to reduce the frequency and severity of migraines in some individuals.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-16-7-5-9-18(13-16)24(19-10-6-8-17(2)14-19)15-20(24)23(27)26-22-12-4-3-11-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUCTWHBFOKOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC=CC=C3F)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)
![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)


![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)
![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)